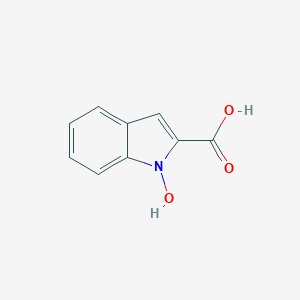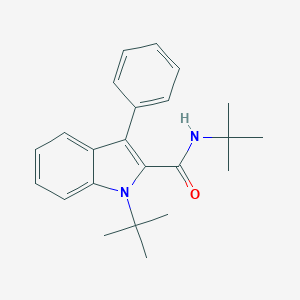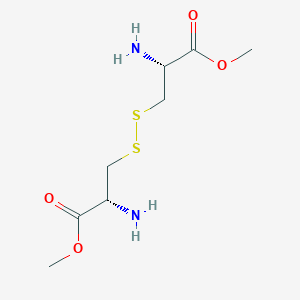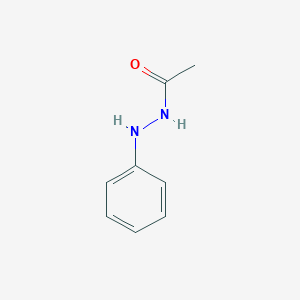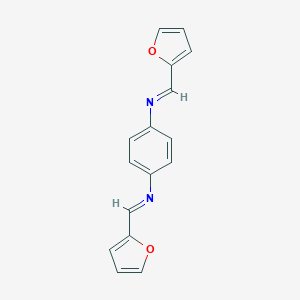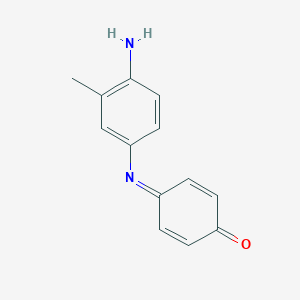
4-(4-amino-3-methylphenyl)iminocyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-amino-3-methylphenyl)iminocyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C13H12N2O. This compound is known for its unique structure, which includes a cyclohexadienone ring and an imino group attached to an amino-methylphenyl substituent. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-amino-3-methylphenyl)iminocyclohexa-2,5-dien-1-one typically involves the reaction of 4-amino-3-methylphenylamine with 2,5-cyclohexadien-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imino linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(4-amino-3-methylphenyl)iminocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can undergo substitution reactions where the amino or imino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-(4-amino-3-methylphenyl)iminocyclohexa-2,5-dien-1-one is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(4-amino-3-methylphenyl)iminocyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2,5-Cyclohexadien-1-one, 4-[(4-methylphenyl)imino]-
- 2,5-Cyclohexadien-1-one, 4-[(4-phenylamino)phenyl]imino]-
- 2,5-Cyclohexadien-1-one, 4-[(4-amino-3,5-dimethylphenyl)imino]-
Uniqueness
What sets 4-(4-amino-3-methylphenyl)iminocyclohexa-2,5-dien-1-one apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
101-15-5 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-(4-amino-3-methylphenyl)iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C13H12N2O/c1-9-8-11(4-7-13(9)14)15-10-2-5-12(16)6-3-10/h2-8H,14H2,1H3 |
InChI Key |
RWIMGHAFJNQGDH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N=C2C=CC(=O)C=C2)N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C2C=CC(=O)C=C2)N |
Key on ui other cas no. |
101-15-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


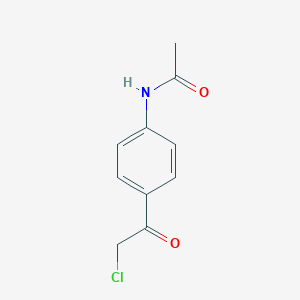
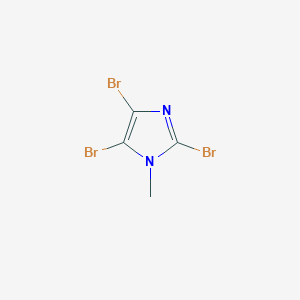
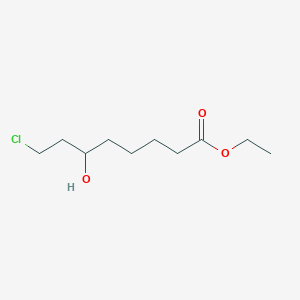
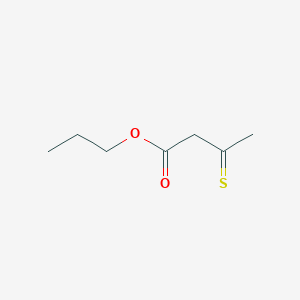
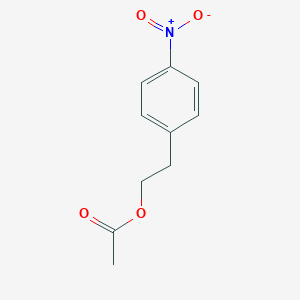
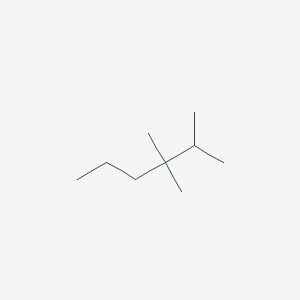
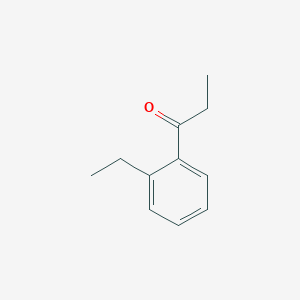
![N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine](/img/structure/B92887.png)

